molecular formula C16H17N3S2 B5708823 2',4'-dimethyl-N-(2-phenylethyl)-4,5'-bi-1,3-thiazol-2-amine

2',4'-dimethyl-N-(2-phenylethyl)-4,5'-bi-1,3-thiazol-2-amine

Cat. No.: B5708823
M. Wt: 315.5 g/mol
InChI Key: UDXMPCDVVIVPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-dimethyl-N-(2-phenylethyl)-4,5’-bi-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes two thiazole rings and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dimethyl-N-(2-phenylethyl)-4,5’-bi-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole derivatives with phenylethylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-dimethyl-N-(2-phenylethyl)-4,5’-bi-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2’,4’-dimethyl-N-(2-phenylethyl)-4,5’-bi-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2’,4’-dimethyl-N-(2-phenylethyl)-4,5’-bi-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-(2-phenylethyl)aniline
  • 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide

Uniqueness

2’,4’-dimethyl-N-(2-phenylethyl)-4,5’-bi-1,3-thiazol-2-amine is unique due to its dual thiazole rings and phenylethylamine moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-11-15(21-12(2)18-11)14-10-20-16(19-14)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMPCDVVIVPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.